molecular formula C8H3IN2S B8481593 2-Iodo-7-benzothiazolecarbonitrile CAS No. 1175278-19-9

2-Iodo-7-benzothiazolecarbonitrile

Cat. No. B8481593
Key on ui cas rn: 1175278-19-9
M. Wt: 286.09 g/mol
InChI Key: QCFDZXOIPLKMQX-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

The title compound was prepared from 2-methylsulfanyl-1,3-benzothiazole-7-carbonitrile as described for 7-fluoro-2-iodo-1,3-benzothiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]1[S:4][C:5]2[C:11]([C:12]#[N:13])=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.FC1C2SC([I:24])=NC=2C=CC=1>>[I:24][C:3]1[S:4][C:5]2[C:11]([C:12]#[N:13])=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC=C2C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2N=C(SC21)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1SC2=C(N1)C=CC=C2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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